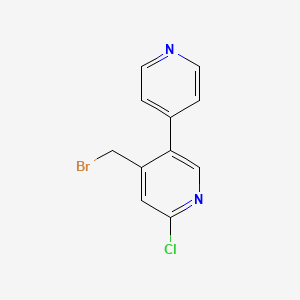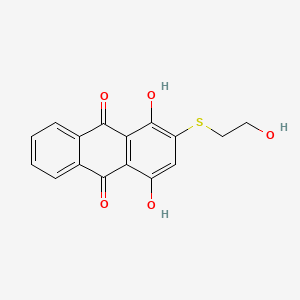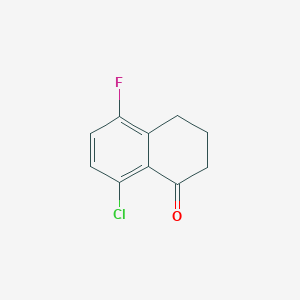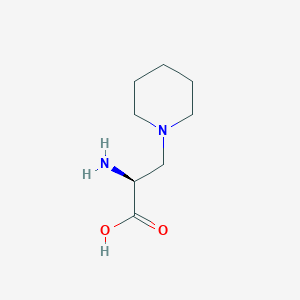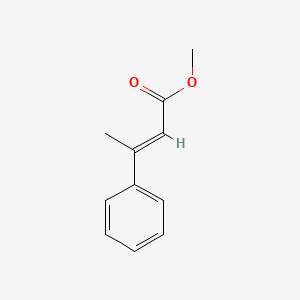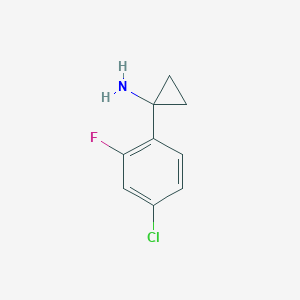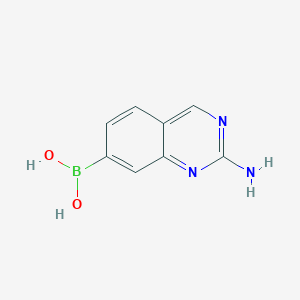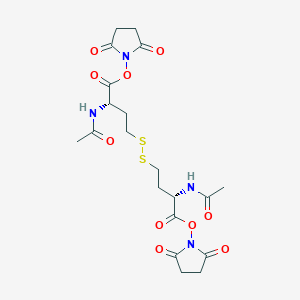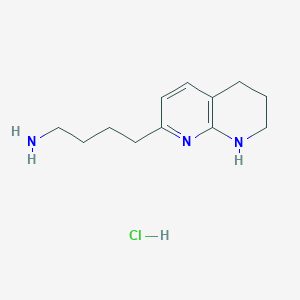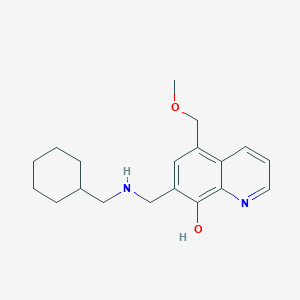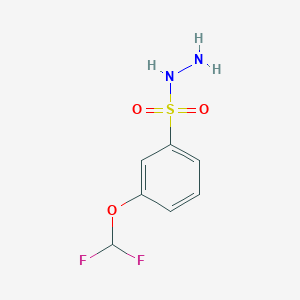
3-(Difluoromethoxy)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethoxy)benzenesulfonohydrazide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a benzene ring, which is further connected to a sulfonohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)benzenesulfonohydrazide typically involves the reaction of 3-(Difluoromethoxy)benzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium, often under mild conditions to ensure high yield and purity . The general reaction scheme is as follows:
Starting Materials: 3-(Difluoromethoxy)benzenesulfonyl chloride and hydrazine hydrate.
Reaction Conditions: The reaction is performed in water at room temperature.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethoxy)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the difluoromethoxy group.
Aplicaciones Científicas De Investigación
3-(Difluoromethoxy)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethoxy)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include:
Enzyme Inhibition: The sulfonohydrazide group can bind to the active site of enzymes, inhibiting their activity.
Signal Transduction: The compound can modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Comparación Con Compuestos Similares
3-(Difluoromethoxy)benzenesulfonohydrazide can be compared with other similar compounds, such as:
3-(Trifluoromethoxy)benzenesulfonohydrazide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
3-(Difluoromethoxy)benzenesulfonyl chloride: Precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8F2N2O3S |
|---|---|
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
3-(difluoromethoxy)benzenesulfonohydrazide |
InChI |
InChI=1S/C7H8F2N2O3S/c8-7(9)14-5-2-1-3-6(4-5)15(12,13)11-10/h1-4,7,11H,10H2 |
Clave InChI |
LIABABWEYIHRSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)NN)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)
